N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide is an organic compound that features a sulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(5-amino-3-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-8(15-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
XGRDWCVDUCUOSS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 5-amino-3-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine ring attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methoxypyridin-3-yl)methanesulfonamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
